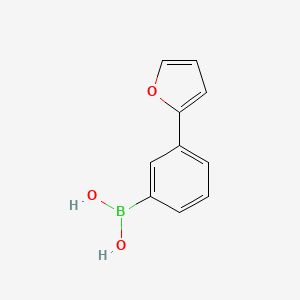![molecular formula C22H15Cl2N5S B14005191 4-[(E)-(2,4-Dichlorophenyl)diazenyl]-3,5-diphenyl-1H-pyrazole-1-carbothioamide CAS No. 58285-67-9](/img/structure/B14005191.png)
4-[(E)-(2,4-Dichlorophenyl)diazenyl]-3,5-diphenyl-1H-pyrazole-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-(2,4-Dichlorophenyl)diazenyl]-3,5-diphenyl-1H-pyrazole-1-carbothioamide is a complex organic compound that belongs to the class of diazene derivatives. This compound is characterized by the presence of a diazene group (N=N) linked to a 2,4-dichlorophenyl group and a pyrazole ring substituted with diphenyl and carbothioamide groups. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of organic chemistry and medicinal chemistry.
Preparation Methods
The synthesis of 4-[(E)-(2,4-Dichlorophenyl)diazenyl]-3,5-diphenyl-1H-pyrazole-1-carbothioamide typically involves a multi-step process. One common method includes the diazotization of 2,4-dichloroaniline followed by coupling with 3,5-diphenyl-1H-pyrazole-1-carbothioamide. The reaction conditions often require acidic or basic environments and the use of catalysts to facilitate the coupling reaction. Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The diazene group can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atoms are replaced by other substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(E)-(2,4-Dichlorophenyl)diazenyl]-3,5-diphenyl-1H-pyrazole-1-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-[(E)-(2,4-Dichlorophenyl)diazenyl]-3,5-diphenyl-1H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets. The diazene group can interact with biological molecules, leading to various biochemical effects. The compound may inhibit certain enzymes or interfere with cellular processes, contributing to its biological activities. The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
Similar compounds include other diazene derivatives and pyrazole-based compounds. For example:
4-[(E)-(2-Chlorophenyl)diazenyl]-1-naphthol: Another diazene derivative with similar chromophoric properties.
5-Amino-pyrazoles: These compounds share the pyrazole ring structure and are used in similar applications. The uniqueness of 4-[(E)-(2,4-Dichlorophenyl)diazenyl]-3,5-diphenyl-1H-pyrazole-1-carbothioamide lies in its specific substitution pattern and the presence of both diazene and carbothioamide groups, which contribute to its distinct chemical and biological properties
Properties
CAS No. |
58285-67-9 |
|---|---|
Molecular Formula |
C22H15Cl2N5S |
Molecular Weight |
452.4 g/mol |
IUPAC Name |
4-[(2,4-dichlorophenyl)diazenyl]-3,5-diphenylpyrazole-1-carbothioamide |
InChI |
InChI=1S/C22H15Cl2N5S/c23-16-11-12-18(17(24)13-16)26-27-20-19(14-7-3-1-4-8-14)28-29(22(25)30)21(20)15-9-5-2-6-10-15/h1-13H,(H2,25,30) |
InChI Key |
AEBWHFSCUWQDKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NN2C(=S)N)C3=CC=CC=C3)N=NC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


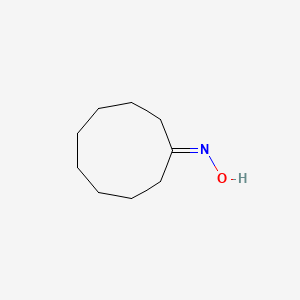
![tert-butyl N-(2-oxa-8-azaspiro[3.5]nonan-5-yl)carbamate](/img/structure/B14005109.png)
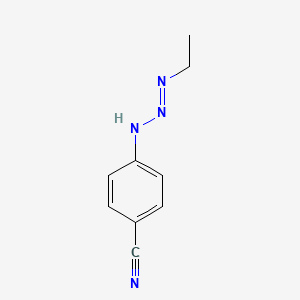
![Bis[2-mesylamidoethyl]disulfide](/img/structure/B14005113.png)
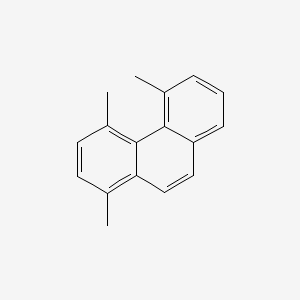
![3-Hydroxy-5,5-dimethyl-2-[(4-phenyl-1,3-thiazol-2-yl)iminomethyl]cyclohex-2-en-1-one](/img/structure/B14005122.png)
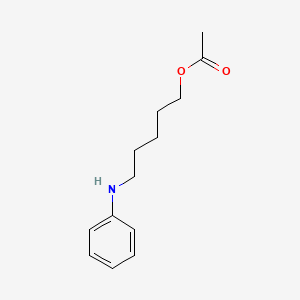
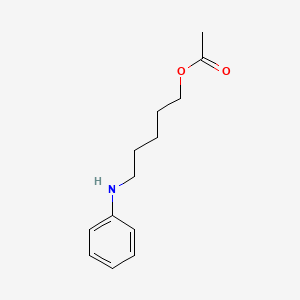
![4-Bicyclo[2.2.2]octanyl(phenyl)methanone](/img/structure/B14005135.png)
![Ethyl 7-amino-3-phenylthieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B14005145.png)
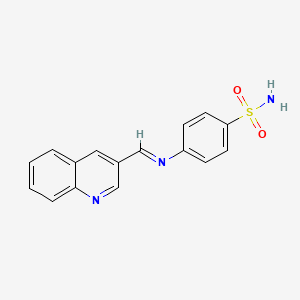

![O-propan-2-yl [2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl]sulfanylmethanethioate](/img/structure/B14005161.png)
